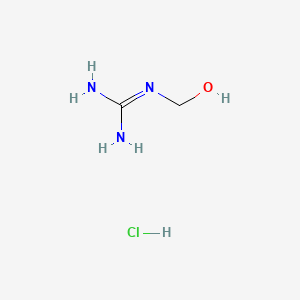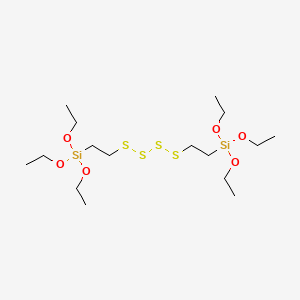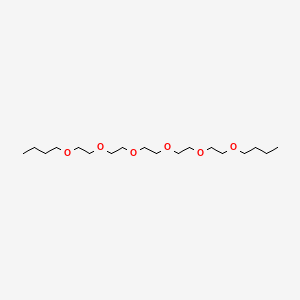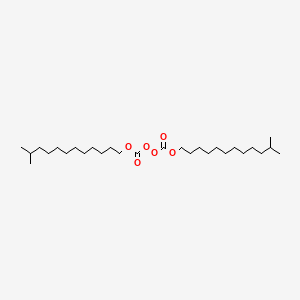
Diisotridecyl peroxydicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisotridecyl peroxydicarbonate is an organic peroxide with the chemical formula C28H54O6. It is known for its strong oxidizing properties and is commonly used as an initiator in polymerization reactions. This compound is particularly valued in industrial applications due to its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require low temperatures to prevent premature decomposition of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of diisotridecyl peroxydicarbonate involves continuous processes where the reactants are carefully controlled to maintain the desired temperature and pressure. The use of stabilizers is common to ensure the safe handling and storage of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diisotridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can then participate in various polymerization reactions .
Common Reagents and Conditions: The decomposition of this compound is often triggered by heat or the presence of certain metals and amines. The reaction typically occurs at temperatures between 0-10°C, which can lead to explosive decomposition if not carefully controlled .
Major Products: The primary products of the decomposition of this compound are carbon dioxide and diisotridecyl alcohol. These products are formed as a result of the breakdown of the peroxide bond .
Wissenschaftliche Forschungsanwendungen
Diisotridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. Its ability to generate free radicals makes it an essential initiator for the polymerization of various monomers, including styrene, vinyl chloride, and acrylates . Additionally, it is used in the synthesis of high-performance polymers and resins, which are crucial in the manufacturing of advanced materials .
Its role in initiating polymerization reactions is also explored in the development of new biomaterials .
Wirkmechanismus
The mechanism of action of diisotridecyl peroxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains . The decomposition process is highly exothermic and can be accelerated by the presence of certain metals and amines .
Vergleich Mit ähnlichen Verbindungen
Dipropyl peroxydicarbonate: Similar to diisotridecyl peroxydicarbonate, dipropyl peroxydicarbonate is used as a polymerization initiator.
Diisopropyl peroxydicarbonate: This compound is also used as a polymerization initiator but has a different structure and reactivity profile compared to this compound.
Uniqueness: this compound is unique due to its high molecular weight and specific decomposition temperature range. These properties make it particularly suitable for initiating polymerization reactions in specific industrial applications where controlled decomposition is crucial .
Eigenschaften
CAS-Nummer |
82065-80-3 |
|---|---|
Molekularformel |
C28H54O6 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
11-methyldodecoxycarbonyloxy 11-methyldodecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-25(2)21-17-13-9-5-7-11-15-19-23-31-27(29)33-34-28(30)32-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
QYLYCIMKTCNLGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
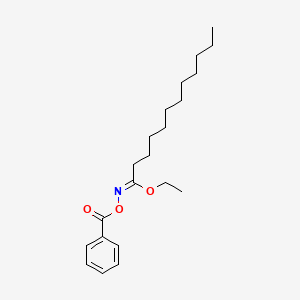
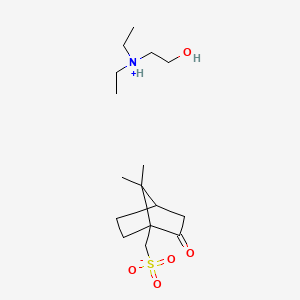

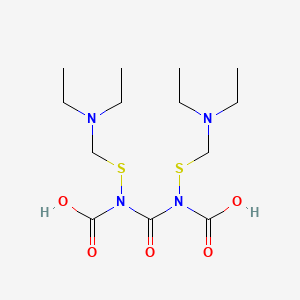
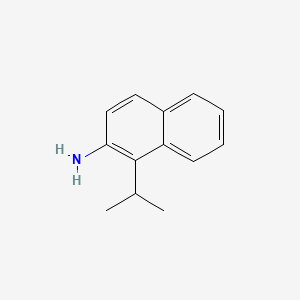
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)

